molecular formula C18H17ClN6O3 B2599199 N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291854-17-5

N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2599199
CAS No.: 1291854-17-5
M. Wt: 400.82
InChI Key: PFYUOELSKPGVFD-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted with:

  • A 4-chlorophenyl group at the N1 position.
  • A piperazine-1-carbonyl moiety at the C4 position, with the piperazine further functionalized by a furan-2-carbonyl group.

Its characterization likely employs NMR, X-ray crystallography (using programs like SHELXL ), and mass spectrometry, as seen in analogous compounds .

Properties

IUPAC Name

[4-[5-(4-chloroanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O3/c19-12-3-5-13(6-4-12)20-16-15(21-23-22-16)18(27)25-9-7-24(8-10-25)17(26)14-2-1-11-28-14/h1-6,11H,7-10H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYUOELSKPGVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the piperazine moiety: This step involves the reaction of the triazole intermediate with a piperazine derivative.

    Attachment of the furan-2-carbonyl group: This can be done through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound under discussion has shown promise against various pathogens:

  • Antifungal Activity : Triazoles are known for their antifungal properties. Studies have demonstrated that compounds with triazole scaffolds can be effective against Candida albicans and Aspergillus fumigatus. For instance, a related triazole compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.0156 μg/mL against C. albicans, significantly outperforming traditional antifungal agents like fluconazole .
  • Antibacterial Activity : The compound's structural features may enhance its antibacterial efficacy. A study reported that derivatives of 1,2,4-triazoles showed remarkable activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values comparable to established antibiotics .

Anticancer Potential

Triazole derivatives have garnered attention for their anticancer properties. The compound's unique structure allows it to interact with various biological targets:

  • Inhibition of Kinases : Compounds similar to N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine have been investigated for their ability to inhibit tyrosine kinases, which play a crucial role in cancer progression. For example, certain triazole derivatives have shown IC50 values in the nanomolar range against multiple cancer cell lines .
  • Mechanism of Action : The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds can effectively bind to the ATP-binding sites of kinases, preventing their activation and subsequent signaling pathways that lead to tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of triazole compounds:

Structural Feature Effect on Activity
Presence of ChlorineEnhances lipophilicity and cellular uptake
Furan Carbonyl GroupContributes to the overall bioactivity
Triazole RingEssential for antifungal and anticancer activities

Research indicates that modifications in these structural components can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .

Case Study 1: Antifungal Efficacy

A study conducted by Yang et al. synthesized a series of triazole derivatives and tested their antifungal activity against various strains. The results showed that certain substitutions led to enhanced activity against resistant strains of Candida species .

Case Study 2: Anticancer Activity

In another investigation, a derivative similar to this compound was tested against breast cancer cell lines. The findings indicated a substantial reduction in cell viability at low concentrations (IC50 < 0.5 μM), demonstrating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding to biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Substituent Variations vs. Target Compound Molecular Features Source
N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine 4-Ethylphenyl (vs. 4-chlorophenyl); 3-methylphenyl on piperazine (vs. furan-2-carbonyl) Increased hydrophobicity due to ethyl/methyl groups
N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine Chlorophenyl at C3 (vs. C4); 3-methylphenyl on piperazine Altered electronic effects from substituent positions
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Cyclopentyl-tetrahydrofuran backbone; trifluoromethylphenyl Enhanced metabolic stability from CF₃ group

Key Observations:

  • Piperazine Modifications: Replacing the furan-2-carbonyl group with a 3-methylphenyl (in ) or trifluoromethylphenyl (in ) alters steric bulk and electronic properties, affecting solubility and target affinity.
  • Triazole Core: All analogs retain the 1,2,3-triazole, which may participate in hydrogen bonding or π-π stacking interactions .

Functional Comparison with Pharmacologically Active Analogs

Table 2: Functional Analogs with Reported Bioactivity

Compound Name Target/Activity Structural Differences vs. Target Compound Source
N-[4-(3-{N′-[5-Chloro-2-oxoindolin-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide (11i) VEGFR-2 inhibitor (anticancer) 1,2,4-triazole; indolinone hydrazine moiety
4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) Unspecified (chromene-carboxamide backbone) Chromene-carboxamide instead of piperazine-furan

Key Observations:

  • Triazole Derivatives: While the target compound uses a 1,2,3-triazole, analogs like compound 11i () employ a 1,2,4-triazole linked to an indolinone hydrazine, demonstrating potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM). This suggests that triazole positioning and adjacent functional groups critically influence target specificity.
  • Piperazine vs. Chromene Backbone: The chromene-carboxamide in introduces rigidity and planar aromaticity, which may improve DNA intercalation compared to the flexible piperazine-furan moiety in the target compound.

Biological Activity

N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a triazole ring with piperazine and furan moieties, suggesting a multifaceted mechanism of action that may enhance its therapeutic efficacy.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Triazole Ring : A five-membered heterocyclic compound containing three nitrogen atoms, known for its biological activity.
  • Piperazine Moiety : A six-membered ring containing two nitrogen atoms, often associated with various pharmacological effects.
  • Furan-2-carbonyl Group : Contributes to the compound's reactivity and potential interactions with biological targets.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. This compound has shown effectiveness against various fungal strains, particularly Candida species. The mechanism of action is believed to involve the inhibition of key enzymes in fungal metabolism, which is critical for their survival and proliferation.

Antibacterial Activity

In addition to antifungal properties, this compound has demonstrated antibacterial activity. Studies suggest that it may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death. The presence of piperazine and furan moieties is thought to enhance membrane permeability, allowing for better penetration into bacterial cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its SAR:

Compound NameStructural FeaturesBiological Activity
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazoleMethyl and phenyl substitutionsAntifungal
4-(trifluoromethyl)phenyltriazoleTrifluoromethyl groupAntibacterial
1H-pyrazolo[3,4-b]quinolinQuinoline coreAnticancer

This table highlights the diversity of triazole derivatives and their respective biological activities. The unique combination of functional groups in this compound may provide enhanced solubility and bioactivity compared to simpler triazoles.

In Vitro Studies

In vitro studies have assessed the efficacy of this compound against various pathogens. For instance:

  • Candida albicans : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, indicating significant antifungal activity.

Molecular Docking Studies

Molecular docking studies have shown that this compound binds effectively to the active sites of relevant enzymes in fungi and bacteria. This interaction is crucial for understanding its mechanism of action and optimizing its structure for improved efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine?

  • Methodology : The synthesis typically involves multi-step reactions. Key steps include:

  • Cyclization : Using phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form oxadiazole or triazole rings .
  • Coupling Reactions : Piperazine-1-carbonyl intermediates are synthesized via condensation of substituted benzoic acid hydrazides with 1,2-diamine derivatives .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed for 1,2,3-triazole formation, given its prevalence in similar triazole-containing compounds .
    • Example : For analogous compounds, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through formylation and acylation steps .

Q. How is the structural integrity of this compound validated after synthesis?

  • Analytical Techniques :

  • Spectroscopy : IR for functional group analysis (e.g., carbonyl stretches at ~1650–1750 cm⁻¹), ¹H/¹³C NMR for substituent mapping (e.g., aromatic protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₀H₁₇ClN₆O₃, expected [M+H]⁺ = 449.1024).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for structurally related piperazine-triazole hybrids .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?

  • Approach :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps .
  • Catalysis : Transition metal catalysts (e.g., CuI for CuAAC) improve triazole ring formation efficiency .
  • Automation : Continuous flow reactors reduce side reactions and enable scalable synthesis, as seen in piperazine derivative production .
    • Case Study : For a related pyrazole-piperazine compound, optimizing POCl₃ stoichiometry (1.5 eq.) and reaction time (6–8 hours) increased yields from 55% to 85% .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly antimicrobial or anticancer potential?

  • Experimental Design :

  • In Vitro Assays :
  • Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Target Identification : Molecular docking to assess binding affinity for enzymes like carbonic anhydrase or topoisomerase II, leveraging structural data from similar compounds .

Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Modify the furan-2-carbonyl or 4-chlorophenyl groups to assess effects on potency. For example, replacing furan with thiophene improved activity in analogous triazoles .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions, such as hydrogen bonding with piperazine carbonyl groups .
    • Data Analysis : Compare IC₅₀ values across derivatives to pinpoint key structural motifs. For instance, electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhanced antimicrobial activity in related compounds .

Q. How should researchers address contradictions in reported bioactivity data for similar compounds?

  • Resolution Strategies :

  • Standardized Protocols : Ensure consistent assay conditions (e.g., cell line passage number, incubation time) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values for pyrazole-piperazine hybrids) to identify trends .
  • Mechanistic Studies : Use knockout models or enzyme inhibition assays to validate hypothesized targets, as seen in studies resolving discrepancies in carbonic anhydrase inhibition .

Key Considerations for Researchers

  • Stability Studies : Assess compound stability under physiological conditions (e.g., pH 7.4 buffer, 37°C) using HPLC monitoring .
  • Toxicity Profiling : Perform acute toxicity assays (e.g., zebrafish models) before in vivo studies .

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